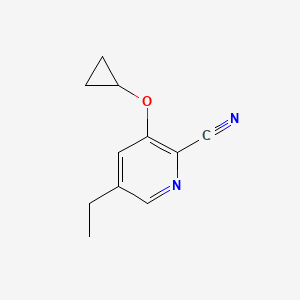
6-Methoxy-4-nitropyridine-2-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-4-nitropyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H5ClN2O5S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-nitropyridine-2-sulfonyl chloride typically involves the nitration of 6-methoxypyridine followed by sulfonylation. The nitration process introduces a nitro group (-NO2) to the pyridine ring, while the sulfonylation process introduces a sulfonyl chloride group (-SO2Cl).
Nitration: The nitration of 6-methoxypyridine can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to prevent over-nitration.
Sulfonylation: The nitrated product is then subjected to sulfonylation using chlorosulfonic acid or sulfuryl chloride. This step introduces the sulfonyl chloride group to the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
化学反应分析
Types of Reactions
6-Methoxy-4-nitropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions. Conditions typically involve mild bases or acids to facilitate the reaction.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Amino Derivatives: Formed from the reduction of the nitro group.
科学研究应用
6-Methoxy-4-nitropyridine-2-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Used in the modification of biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 6-Methoxy-4-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into other molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in synthesis.
相似化合物的比较
Similar Compounds
- 6-Methoxy-4-nitropyridine-3-sulfonyl chloride
- 2-Chloro-6-methoxy-3-nitropyridine
- 6-Methoxy-3-nitropyridine-2-acetonitrile
Uniqueness
6-Methoxy-4-nitropyridine-2-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity patterns. The combination of a methoxy group, nitro group, and sulfonyl chloride group in specific positions on the pyridine ring allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
属性
分子式 |
C6H5ClN2O5S |
|---|---|
分子量 |
252.63 g/mol |
IUPAC 名称 |
6-methoxy-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClN2O5S/c1-14-5-2-4(9(10)11)3-6(8-5)15(7,12)13/h2-3H,1H3 |
InChI 键 |
ZCKYXXIITKBDCF-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


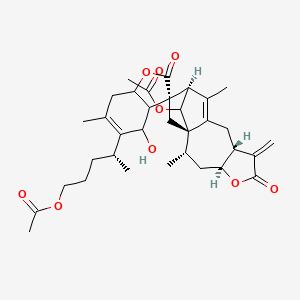
![(E)-4-[(2S,8S,15R,16S,17S)-12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B14851492.png)
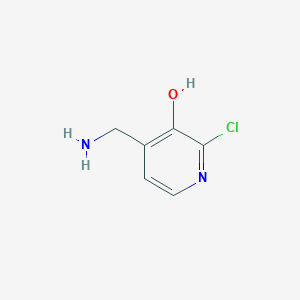
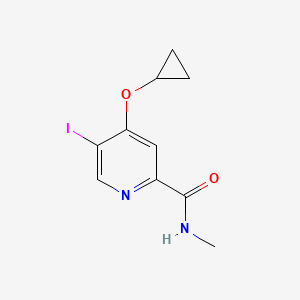

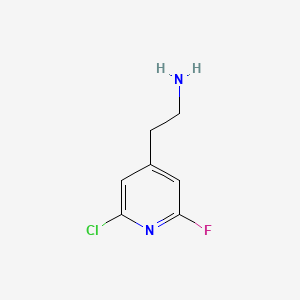
![1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851519.png)
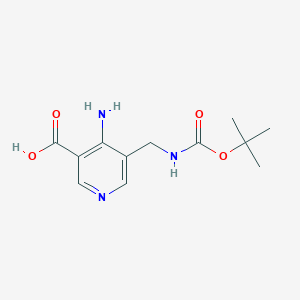
![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)
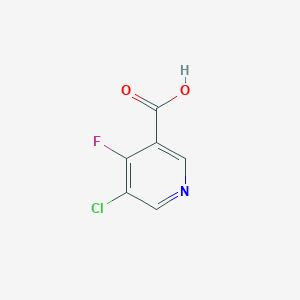


![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide;(E)-but-2-enedioic acid](/img/structure/B14851563.png)
